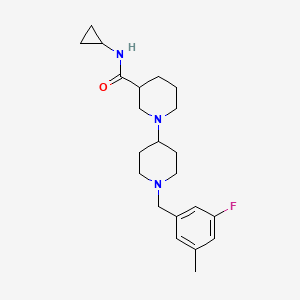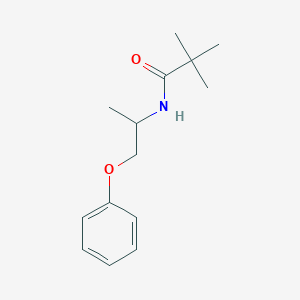![molecular formula C16H14BrNO5 B5408856 3-bromo-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5408856.png)
3-bromo-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde
Vue d'ensemble
Description
3-Bromo-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C16H14BrNO5. It is a benzaldehyde derivative, characterized by the presence of bromine, ethoxy, and nitrobenzyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 5-ethoxy-4-hydroxybenzaldehyde, followed by the introduction of the nitrobenzyl group through an etherification reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydroxide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, iron powder (Fe) in acidic conditions
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 3-bromo-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzoic acid
Reduction: 3-bromo-5-ethoxy-4-[(3-aminobenzyl)oxy]benzaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-Bromo-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of various chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Researchers study its interactions with biological molecules to understand its effects.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, polymers, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-bromo-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The nitrobenzyl group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde: Lacks the nitrobenzyl group, making it less reactive in certain chemical reactions.
3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde: Similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.
3-Bromo-5-ethoxy-4-methoxybenzaldehyde: Contains a methoxy group instead of the nitrobenzyl group, leading to different chemical and biological properties.
Uniqueness
3-Bromo-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde is unique due to the presence of both bromine and nitrobenzyl groups, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.
Propriétés
IUPAC Name |
3-bromo-5-ethoxy-4-[(3-nitrophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO5/c1-2-22-15-8-12(9-19)7-14(17)16(15)23-10-11-4-3-5-13(6-11)18(20)21/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKANVDZWYXDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R,4R)-1-(4-amino-5-methylpyrimidin-2-yl)-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol](/img/structure/B5408786.png)
![N-(3-chloro-4-fluorophenyl)-2-{4-[(furan-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B5408796.png)
![N-{(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide](/img/structure/B5408800.png)


![N,N,4-trimethyl-3-(2-{[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5408816.png)
![7-(2,3-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5408826.png)
![N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE](/img/structure/B5408830.png)
![N-(2,4-difluorophenyl)-N'-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5408838.png)
![3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5408844.png)
![N-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-N-METHYLMETHANESULFONAMIDE](/img/structure/B5408851.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5408852.png)

![methyl {3-(4-ethylphenyl)-5-[3-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5408869.png)
